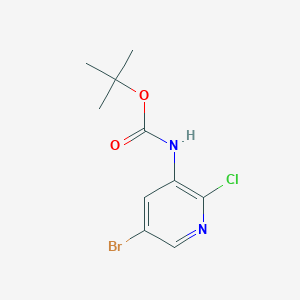

tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate

説明

tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate is a chemical compound with the molecular formula C10H12BrClN2O2 and a molecular weight of 307.57 g/mol . It is a solid compound that is typically stored under inert atmosphere at temperatures between 2-8°C . This compound is used in various chemical reactions and has applications in scientific research.

準備方法

The synthesis of tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate involves the protection of amino functions using tert-butyl carbamate. One common method involves the reaction of 5-bromo-2-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The bromine and chlorine atoms on the pyridine ring participate in nucleophilic aromatic substitution, with bromine exhibiting higher reactivity due to its lower electronegativity and larger atomic size compared to chlorine. This difference allows selective substitution at the 5-position under milder conditions.

Key Reactions:

-

Bromine substitution :

Bromine at the 5-position reacts with nucleophiles such as amines, alkoxides, or thiols. For example, reaction with sodium methoxide in dimethylformamide (DMF) at 80°C replaces bromine with a methoxy group . -

Chlorine substitution :

Chlorine at the 2-position requires harsher conditions (e.g., elevated temperatures or stronger nucleophiles) for substitution. For instance, reaction with potassium amide in liquid ammonia at 120°C replaces chlorine with an amino group .

Reactivity Comparison:

| Position | Halogen | Reactivity (Relative) | Example Nucleophile | Conditions |

|---|---|---|---|---|

| 5 | Br | High | Methoxide | 80°C, DMF |

| 2 | Cl | Moderate | Amide | 120°C, NH₃ |

Cross-Coupling Reactions

The bromine atom facilitates transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems.

Suzuki-Miyaura Coupling:

The compound reacts with boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to form biaryl derivatives. This reaction is widely used in pharmaceutical synthesis :

Typical Conditions:

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: Na₂CO₃ (2 equiv)

-

Solvent: Tetrahydrofuran (THF) or DMF

-

Temperature: 80–100°C

Deprotection of the Carbamate Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the corresponding amine, a critical step in peptide and heterocycle synthesis.

Acidic Hydrolysis:

Treatment with trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group at room temperature :

Conditions and Outcomes:

| Acid | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| TFA | DCM | 2 | >90 |

| HCl (4M) | Dioxane | 4 | 85 |

Steric and Electronic Effects:

-

The tert-butyl group imposes steric hindrance, slowing reactions at the 3-position but stabilizing the carbamate against hydrolysis under basic conditions .

-

Electron-withdrawing effects of halogens activate the pyridine ring for electrophilic substitution at positions ortho and para to the substituents .

Thermal Stability:

The compound is stable under standard storage conditions but decomposes above 200°C, releasing CO₂ and tert-butanol .

科学的研究の応用

Pharmaceutical Development

Antitumor Agents

This compound functions as a key intermediate in the synthesis of novel pharmaceutical agents, particularly those targeting cancer. Its structural features allow for modifications that enhance biological activity against various tumor types. For instance, derivatives of tert-butyl (5-bromo-2-chloropyridin-3-yl)carbamate have been explored for their potential as selective inhibitors in cancer therapy .

Mechanism of Action

The interaction of this compound with biological targets, such as enzymes or receptors, is crucial for its therapeutic efficacy. Studies have shown that it can inhibit specific pathways involved in tumor growth, making it a candidate for further research in anticancer drug development .

Chemical Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. It can be utilized to construct more complex structures through various chemical reactions, including nucleophilic substitutions and coupling reactions .

Synthetic Pathways

The synthesis typically involves the reaction of 5-bromo-2-chloropyridine with tert-butyl chloroformate, resulting in the formation of the carbamate functional group. This method is efficient and allows for the incorporation of other functional groups to tailor the compound's properties .

Biological Studies

Binding Affinity Studies

Research has focused on the binding affinity of this compound to specific biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to elucidate its mechanism of action and optimize its therapeutic properties .

Case Study 1: Antimalarial Development

A recent study investigated the use of similar pyridine derivatives as inhibitors of aspartate transcarbamoylase (ATC), an enzyme critical for pyrimidine biosynthesis in malaria parasites. The findings suggested that modifications to compounds like this compound could lead to potent antimalarial agents with selective toxicity towards the parasite over human cells .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines while sparing normal lymphocytes. This selectivity highlights its potential as a lead compound for developing targeted cancer therapies .

作用機序

The mechanism of action of tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms on the pyridine ring can influence its binding affinity and specificity for these targets. The tert-butyl carbamate group can also play a role in modulating the compound’s stability and reactivity .

類似化合物との比較

tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate can be compared with other similar compounds, such as:

5-Bromo-2-chloropyridine: Lacks the tert-butyl carbamate group, making it less stable and less reactive in certain reactions.

This compound: Similar structure but with different substituents on the pyridine ring, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of the tert-butyl carbamate group with the bromine and chlorine atoms on the pyridine ring, which provides a balance of stability and reactivity for various applications.

生物活性

tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate is a pyridine derivative with significant potential in medicinal chemistry. This compound is characterized by its unique molecular structure, which includes halogen substituents that enhance its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of bromine and chlorine atoms on the pyridine ring is crucial for its biological interactions. The tert-butyl carbamate moiety contributes to the compound's solubility and stability, which are essential for its pharmacological properties .

The biological activity of this compound primarily involves its interaction with specific biological targets, such as enzymes and receptors. The halogen substituents can enhance binding affinity through:

- Halogen bonding : This interaction increases the strength of binding to target proteins.

- Hydrophobic interactions : These contribute to the overall stability of the compound within biological systems.

The carbamate group also plays a role in hydrogen bonding, further stabilizing interactions with molecular targets .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes. For example, it has been noted that similar pyridine derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. The introduction of a carbamate group has been shown to significantly alter the binding affinity and metabolic stability of these compounds .

Case Studies

- Antialcoholic Behavior : A study involving related compounds demonstrated that certain pyridine derivatives could reduce alcohol-motivated behaviors in animal models. These findings suggest potential applications in treating alcohol use disorders .

- Antiparasitic Activity : Research on pyridine-based compounds has indicated varying degrees of antiparasitic activity. Modifications in substituents led to changes in potency, with some derivatives exhibiting effective inhibition against parasites .

Data Table: Biological Activity Summary

特性

IUPAC Name |

tert-butyl N-(5-bromo-2-chloropyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXZDMLRCAXMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446597 | |

| Record name | tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193888-15-2 | |

| Record name | tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。